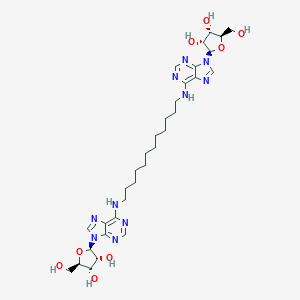![molecular formula C8H14N2O2 B055744 3-Methoxy-3-methyl-4-oxa-1,2-diazaspiro[4.4]non-1-ene CAS No. 119393-19-0](/img/structure/B55744.png)
3-Methoxy-3-methyl-4-oxa-1,2-diazaspiro[4.4]non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[44]non-3-ene is a spiro compound characterized by a unique structure that includes an oxadiazaspiro ring system
Preparation Methods
The synthesis of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spiro ring system. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and other nucleophilic agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene can be compared with other spiro compounds, such as:
Spirotetramat: A spiro compound used as an insecticide with a similar spiro ring system.
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Another spiro compound with different functional groups and applications.
Unique Features: The uniqueness of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene lies in its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring, which contribute to its distinctive chemical and biological properties.
Properties
CAS No. |
119393-19-0 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C8H14N2O2/c1-7(11-2)9-10-8(12-7)5-3-4-6-8/h3-6H2,1-2H3 |
InChI Key |
MIPAMPFKBBKMKW-UHFFFAOYSA-N |
SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Canonical SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Synonyms |
4-Oxa-1,2-diazaspiro[4.4]non-1-ene,3-methoxy-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)










